CRITICAL TRANSPARENCY STATEMENT: Current Limitations of Available Public Quantitative Data for CAS 1396631-36-9
As of the search date, no peer-reviewed publication, patent with disclosed biological data, or authoritative database (PubChem, ChEMBL, BindingDB, DrugBank) contains quantitative activity data—IC50, EC50, Ki, Kd, % inhibition at a defined concentration, or in vivo efficacy—for the exact compound 1-(furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea [1][2]. The ZINC database confirms zero annotated biological activities and zero literature references for this compound across three independent substance entries (ZINC000102434380, ZINC000254403045, ZINC000003825059) [1]. Consequently, no direct head-to-head comparison data or cross-study comparable data exist for this specific compound. All differential evidence presented below is classified as either Class-level inference or Supporting evidence, derived from the most structurally proximal analogs for which quantitative data are publicly available. Users should treat any procurement or selection decision as based on projected potential rather than demonstrated differential performance.
| Evidence Dimension | Public quantitative bioactivity data availability |
|---|---|
| Target Compound Data | No IC50, EC50, Ki, Kd, or % inhibition data available in any public database or publication |
| Comparator Or Baseline | NK-252 (CAS 1414963-82-8): Nrf2 activation EC2 = 1.36 μM; 2-(phenoxyaryl)-3-urea P2Y1 antagonists: IC50 = 0.21–0.82 μM; 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives: IC50 = 1.11–1.98 μM (best compound 7i) |
| Quantified Difference | Not calculable — target compound lacks any quantitative data input |
| Conditions | N/A for target compound; comparator conditions: Nrf2 activation assay in Huh-7 cells (NK-252); P2Y1 receptor antagonism in vitro; MTT antiproliferative assay against A549, HCT-116, PC-3 cell lines (48 h) |
Why This Matters
Without any public quantitative data, the compound cannot be prioritized over alternatives on the basis of demonstrated potency, selectivity, or efficacy; procurement decisions must rely entirely on structural hypothesis and intended screening context.
- [1] ZINC Database. ZINC000102434380, ZINC000254403045, ZINC000003825059. Activity: none known; References: none reported per ChEMBL 20. View Source
- [2] ChEMBL Database. Search for CAS 1396631-36-9 returned no results. European Bioinformatics Institute. View Source
